molecular formula C8H7ClN2 B1360847 5-chloro-6-methyl-1H-indazole CAS No. 1000343-64-5

5-chloro-6-methyl-1H-indazole

Cat. No.: B1360847
CAS No.: 1000343-64-5
M. Wt: 166.61 g/mol
InChI Key: AZRKNIXNPZGYOM-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

5-chloro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, such as kinases, this compound can prevent substrate binding and subsequent enzymatic reactions. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its activity can decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted from the body. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can yield the desired indazole compound . Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and sulfonic acids (for sulfonation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

5-chloro-6-methyl-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-6-methyl-1H-indazole include other indazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of both chloro and methyl substituents on the indazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Properties

IUPAC Name

5-chloro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRKNIXNPZGYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646668
Record name 5-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-64-5
Record name 5-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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